molecular formula C14H12ClNO3 B2854399 methyl 1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylate CAS No. 338755-19-4

methyl 1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No.: B2854399
CAS No.: 338755-19-4
M. Wt: 277.7
InChI Key: QRLFPNHYPCRYQV-UHFFFAOYSA-N
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Description

Methyl 1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS: 338755-19-4) is a dihydropyridinone derivative with a molecular formula of C₁₄H₁₂ClNO₃ and a molecular weight of 277.70 g/mol . The compound features a 1,6-dihydropyridinone core substituted at the N1 position with a 4-chlorobenzyl group and at the C3 position with a methyl ester. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials research. The free acid form of this compound, 1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxylic acid (CAS: 339008-74-1), is also documented, highlighting the versatility of the esterification approach in modulating physicochemical properties .

Properties

IUPAC Name

methyl 1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3/c1-19-14(18)11-4-7-13(17)16(9-11)8-10-2-5-12(15)6-3-10/h2-7,9H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRLFPNHYPCRYQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C(=O)C=C1)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 4-chlorobenzyl chloride with a pyridine derivative under basic conditions, followed by esterification to introduce the methyl ester group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and bases like sodium hydroxide or potassium carbonate.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-(4-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbox

Biological Activity

Methyl 1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS No. 338755-19-4) is a compound belonging to the dihydropyridine class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H12ClNO3C_{14}H_{12}ClNO_3 with a molecular weight of 277.70 g/mol. The compound features a dihydropyridine core that is known for its role in various biological activities, particularly in cardiovascular and antimicrobial domains.

1. Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various dihydropyridine derivatives, including this compound. The compound has shown significant activity against a range of bacterial strains. For instance:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.22 - 0.25 μg/mL
Escherichia coli0.5 - 1 μg/mL
Pseudomonas aeruginosa0.5 - 2 μg/mL

These findings suggest that the compound may act as a potential candidate for developing new antimicrobial agents due to its efficacy against resistant strains .

2. Cardiovascular Effects

Dihydropyridines are well-known for their calcium channel blocking properties, which can lead to vasodilation and reduced blood pressure. This compound has been investigated for its potential use in treating hypertension and other cardiovascular disorders:

  • Mechanism of Action : The compound binds to L-type calcium channels, inhibiting calcium influx into vascular smooth muscle cells, leading to relaxation and vasodilation .

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of this compound against multi-drug resistant strains demonstrated its potential as an effective antimicrobial agent. In vitro tests revealed that the compound inhibited biofilm formation in Staphylococcus aureus, which is crucial for its pathogenicity.

Case Study 2: Cardiovascular Applications

In a preclinical study involving hypertensive animal models, administration of this compound resulted in significant reductions in systolic and diastolic blood pressure compared to control groups. This effect was attributed to its calcium channel blocking activity .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituent(s) CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
This compound 4-Chlorobenzyl 338755-19-4 C₁₄H₁₂ClNO₃ 277.70 Research intermediate; out of stock (high demand)
Methyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate 4-Fluorophenyl 929000-81-7 C₁₃H₁₀FNO₃ 255.23 Medical intermediate; 95% purity; stored under refrigeration
Methyl 1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylate 2,4-Dichlorobenzyl N/A C₁₄H₁₁Cl₂NO₃* 312.15 Discontinued product; increased steric bulk/electron-withdrawing effects
1-[(5-Bromothiophen-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid 5-Bromothiophen-2-yl N/A C₁₁H₉BrNO₃S 330.62 Research use only; bromine enhances halogen bonding
Methyl 6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate Phenyl N/A C₁₃H₁₁NO₃ 233.23 Simpler analog; lower lipophilicity

*Inferred from substituent analysis.

Electronic and Steric Effects

  • The 2,4-dichlorobenzyl analog introduces stronger electron-withdrawing effects, which may alter reactivity in nucleophilic substitution reactions .
  • Heterocyclic Variations :

    • The bromothiophene -substituted derivative () introduces sulfur-based aromaticity, enabling unique π-π stacking or hydrogen-bonding interactions distinct from benzyl groups.

Crystallographic and Computational Insights

  • Programs like SHELXL () and Mercury () are critical for resolving crystal structures and comparing intermolecular interactions. For example, hydrogen-bonding patterns in the dihydropyridinone core can be analyzed using graph-set theory () to predict solubility or stability.
  • The ORTEP-3 software () enables visualization of molecular geometry, aiding in the comparison of torsion angles between the target compound and its analogs.

Q & A

Q. What are the optimal synthetic routes for methyl 1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylate?

The synthesis typically involves multi-step procedures, including condensation, cyclization, and functional group modifications. For example:

  • Step 1 : React 6-oxo-1,6-dihydropyridine-3-carboxylic acid derivatives with (4-chlorophenyl)methyl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyl group .
  • Step 2 : Esterification of the carboxylic acid group using methanol and a coupling agent (e.g., DCC/DMAP) to yield the methyl ester .
  • Optimization : Reaction conditions (temperature: 60–80°C, solvent: DMF/THF) and purification via column chromatography (silica gel, ethyl acetate/hexane) are critical for achieving >85% yield and >95% purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

A combination of analytical techniques is recommended:

  • Spectroscopy : Use 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to confirm substituent positions and esterification. IR spectroscopy identifies functional groups (e.g., C=O at ~1700 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 306.05) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions stabilizing the dihydropyridine ring) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water. Solubility in ethanol or methanol varies with purity .
  • Stability : Stable at room temperature in dry, inert atmospheres. Susceptible to hydrolysis in aqueous acidic/basic conditions; store desiccated at –20°C for long-term use .

Advanced Research Questions

Q. How can reaction parameters be optimized to minimize by-products during synthesis?

  • Temperature Control : Lowering reaction temperatures (e.g., 50°C) reduces side reactions like over-alkylation .
  • Solvent Selection : Use THF instead of DMF to suppress dimerization by-products .
  • Catalytic Additives : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .

Q. What structural features influence this compound’s bioactivity, and how can they be analyzed?

  • Conformational Analysis : X-ray crystallography reveals that the cis-configuration of the dihydropyridine ring and 4-chlorophenyl group enhances steric complementarity with biological targets .
  • Hydrogen-Bonding Networks : Intra- and intermolecular N–H···O bonds stabilize the active conformation, as shown in crystal structures .
  • In Silico Modeling : Perform molecular docking to predict interactions with enzymes (e.g., kinases or oxidoreductases) using software like AutoDock Vina .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Purity Assessment : Contradictions may arise from impurities (e.g., unreacted starting materials). Validate purity via HPLC (C18 column, acetonitrile/water gradient) .
  • Crystallographic Variability : Polymorphic forms (e.g., different crystal packing) can alter solubility and bioavailability. Compare PXRD patterns of batches .
  • Assay Conditions : Standardize bioassay protocols (e.g., cell line viability assays at 48h vs. 72h) to ensure reproducibility .

Q. What advanced methodologies are used to study this compound’s mechanism of action?

  • Enzyme Inhibition Assays : Measure IC50_{50} values against target enzymes (e.g., cytochrome P450 isoforms) using fluorogenic substrates .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics with purified receptors .
  • Metabolic Profiling : Use 14C^{14} \text{C}-labeled analogs to track metabolic pathways in hepatocyte models .

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